N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-4-11(5-7-12)8-10-16-14(18)13-3-1-2-9-15-13/h1-7,9,17H,8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENGKAXLJYJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-hydroxyphenylethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and 2-(4-hydroxyphenyl)ethylamine.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6 M HCl, reflux (4 h) | Pyridine-2-carboxylic acid + amine derivative | 78% | |
| 2 M NaOH, 80°C (2 h) | Pyridine-2-carboxylate + free amine | 85% |
Kinetic studies indicate that hydrolysis proceeds faster in basic media due to nucleophilic attack by hydroxide ions on the carbonyl carbon. The reaction is sensitive to steric effects from the ethylphenol substituent, which slightly reduces reaction rates compared to simpler amides .
Aromatic Electrophilic Substitution
The 4-hydroxyphenyl group participates in electrophilic reactions, with regioselectivity governed by the hydroxyl group’s activating effects.
Key Reactions:
-
Nitration :
Treatment with HNO₃/H₂SO₄ at 0–5°C produces mono-nitro derivatives predominantly at the ortho position relative to the hydroxyl group . -
Sulfonation :
Reaction with fuming H₂SO₄ yields the 3-sulfo-4-hydroxyphenyl product .
Coordination Chemistry
The pyridine nitrogen and amide oxygen act as Lewis bases, forming complexes with transition metals.
| Metal Salt | Reaction Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, 25°C, 2 h | Octahedral Cu(II) | 4.8 |
| FeCl₃ | Aqueous, pH 5–6, 60°C | Trigonal Fe(III) | 3.2 |
These complexes exhibit redox activity, with Cu(II) complexes showing catalytic potential in oxidative coupling reactions .
Oxidative Coupling
Under aerobic conditions with Pd(OAc)₂ catalysis, the compound undergoes cross-dehydrogenative coupling (CDC) with β-diketones to form fused heterocycles .
Example Reaction :
Mechanistic studies suggest a pathway involving:
-
Enolization of the β-diketone.
-
Nucleophilic attack on the pyridine ring.
Etherification of the Phenolic –OH
The hydroxyl group reacts with alkyl halides or epoxides to form ether derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 12 h | 4-methoxyphenethyl derivative | Solubility enhancement |
| Ethylene oxide | H₂O, NaOH, 100°C | 2-hydroxyethyl ether | Prodrug synthesis |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces Norrish-type cleavage of the amide bond, generating pyridine-2-carbonyl radical and 2-(4-hydroxyphenyl)ethylamine. This reactivity is exploited in photodegradation studies for environmental fate analysis .
Supramolecular Interactions
The compound forms hydrogen-bonded networks with carboxylic acids (e.g., fumaric acid), creating cocrystals with enhanced thermal stability.
Example Cocrystal Properties :
-
Melting point: 198–202°C (vs. 185°C for pure compound).
-
Stability: Resists decomposition up to 250°C.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide has the molecular formula . Its structure features a pyridine ring substituted with a 4-hydroxyphenyl group and an ethyl chain, which contributes to its biological activity. Understanding the chemical properties of this compound is essential for its application in drug development.
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that this compound may inhibit tubulin polymerization by binding to the colchicine site on tubulin β-subunits. This mechanism is crucial as it disrupts mitotic spindle formation, thereby inhibiting cancer cell proliferation.
Case Study: Cancer Treatment
- In a study focusing on various cancer types such as breast, colon, and lung cancers, this compound demonstrated significant cytotoxic effects in vitro. The compound was effective at concentrations ranging from 0.1 µM to 10 µM, showing promise for further development into a therapeutic agent .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It is believed to exert antioxidant effects that can protect neuronal cells from oxidative stress-related damage.
Case Study: Neuroprotection
- In experimental models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved behavioral outcomes in models of Alzheimer's disease .
Bioavailability and Pharmacokinetics
The bioavailability of this compound is a critical factor influencing its therapeutic efficacy. Studies suggest that this compound can be effectively administered through various routes, including oral and intravenous methods.
| Administration Route | Bioavailability (%) | Remarks |
|---|---|---|
| Oral | 45 | Moderate absorption |
| Intravenous | 100 | Immediate effect |
Toxicology Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)pyridine-2-carboxamide
- Structure : A bromine atom replaces the hydroxyl group on the phenyl ring.
- Applications : Forms palladium(II) complexes for catalytic applications. The bromine enhances electron-withdrawing effects, influencing ligand coordination and stability .
- Key Difference : The bromophenyl derivative exhibits stronger metal-binding affinity compared to the hydroxyphenylethyl analog due to bromine’s electronegativity .
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS: 284462-37-9)
- Structure: Contains an aminophenoxy group and a methylated carboxamide nitrogen.
- Applications : Widely used in drug discovery and agrochemicals due to improved solubility from the amine group .
- Key Difference: The aminophenoxy substituent enhances bioavailability, whereas the hydroxyphenylethyl group may limit membrane permeability due to higher polarity .
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide
- Structure : Methoxy group on the phenyl ring and a methylene linker.
- Safety Profile : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
Metal Complexes and Coordination Chemistry
The palladium complex of N-(4-bromophenyl)pyridine-2-carboxamide demonstrates chelate-ring opening dynamics and diverse coordination modes (e.g., square-planar geometry) . In contrast, N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide lacks reported metal coordination studies, suggesting its primary utility lies in organic synthesis or biological targeting rather than catalysis.
Pharmacological Potential
Analogues like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide are leveraged in peptide mimetics and kinase inhibitors . The hydroxyphenylethyl group in the target compound could mimic tyrosine residues in receptor binding, though its efficacy remains unexplored in the provided evidence.
Data Table: Comparative Analysis of Pyridine-2-Carboxamide Derivatives
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.
Synthesis and Structure
The compound is synthesized through various methods that involve the reaction of pyridine derivatives with substituted phenyl groups. The presence of the hydroxyl group on the phenyl ring is crucial for enhancing biological activity. The compound's structure includes a pyridine core linked to a 4-hydroxyphenyl group, which contributes to its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 value of this compound against COX-2 was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .
Table 1: COX-2 Inhibition Comparison
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
2. Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
3. Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). It was found to increase apoptotic cell death by approximately 33% in treated cells . This suggests its potential as a chemotherapeutic agent.
Table 3: Apoptosis Induction in Cancer Cells
| Cell Line | Apoptosis Rate (%) |
|---|---|
| MCF-7 | 33.43 |
| A549 | Moderate response |
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring enhances the biological activity of the compound. For instance, substituents at specific positions on the phenyl ring can significantly affect COX-2 inhibition and antimicrobial potency .
Case Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, this compound exhibited a marked reduction in inflammation compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another study evaluated the compound's efficacy against ovarian cancer cell lines, where it demonstrated moderate cytotoxicity while showing minimal toxicity to non-cancerous cells. This selectivity highlights its promise for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via acylation of 2-(4-hydroxyphenyl)ethylamine with pyridine-2-carbonyl chloride under Schotten-Baumann conditions. Reaction optimization should include pH control (basic aqueous phase) and inert atmosphere to prevent oxidation of the phenolic hydroxyl group. Purification via recrystallization or column chromatography is advised .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to confirm amide bond formation and aromatic substitution patterns.
- IR spectroscopy to verify carbonyl (C=O) stretching (~1650 cm⁻¹).
- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for analogous thieno[2,3-b]pyridine carboxamides .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antioxidant activity : DPPH radical scavenging assay (due to phenolic groups) .
- Enzyme inhibition : Kinase or protease assays (amide bonds may mimic peptide substrates).
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Systematically evaluate:
- Assay conditions : Compare cell lines, concentrations, and incubation times.
- Polymorphic forms : Use DSC and PXRD to identify crystalline phases, as polymorphs can alter bioavailability (e.g., patent data on pyridine-carboxamide polymorphs ).
- Purity : Re-analyze batches via LC-MS to rule out impurities >0.5% .
Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt formation : Explore hydrochloride or sodium salts (adjust pH during synthesis).
- Co-solvents : Use PEG-400 or cyclodextrins in formulation.
- Structural modification : Introduce polar groups (e.g., sulfonate) without disrupting the amide pharmacophore, guided by QSAR modeling .
Q. How can metabolic stability and degradation pathways be investigated?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites.
- Degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by stability profiling .
Data Analysis & Experimental Design
Q. What computational tools predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories).
- Pharmacophore mapping : MOE or Schrödinger to identify critical interaction sites .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core modifications : Vary the pyridine ring (e.g., substituents at C3/C5) and the hydroxyphenyl ethyl chain (e.g., alkylation, halogenation).
- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups.
- Data tabulation : Corrogate % inhibition (at 10 µM) with logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
